molecular formula C14H15NO4 B1491892 Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate CAS No. 2097963-45-4

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate

Cat. No.: B1491892
CAS No.: 2097963-45-4
M. Wt: 261.27 g/mol
InChI Key: DUBKAFBBFLCHOY-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by its aromatic structure and the presence of an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-ethoxybenzaldehyde with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.

  • Reduction: Production of reduced forms of the compound, potentially leading to the formation of alcohols or amines.

  • Substitution: Introduction of different functional groups, resulting in a variety of substituted oxazole derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other oxazole derivatives, such as Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate and 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine.

  • Uniqueness: The presence of the ethoxy group on the phenyl ring distinguishes this compound from other oxazole derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-17-11-8-6-5-7-10(11)12-9-15-13(19-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBKAFBBFLCHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CN=C(O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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